molecular formula C23H16O B13953859 DIBENZ(a,h)ANTHRACENE, 5-METHOXY- CAS No. 63019-72-7

DIBENZ(a,h)ANTHRACENE, 5-METHOXY-

Cat. No.: B13953859
CAS No.: 63019-72-7
M. Wt: 308.4 g/mol
InChI Key: PVUUUZXPFRYKEJ-UHFFFAOYSA-N
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Description

Dibenz(a,h)anthracene, 5-methoxy- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14O. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found in solid form, often bound to particulates in polluted air, soil, or sediment .

Preparation Methods

The synthesis of dibenz(a,h)anthracene, 5-methoxy- typically involves the methoxylation of dibenz(a,h)anthracene. The reaction conditions often include the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid. Industrial production methods may involve the distillation of coal tar or the incomplete combustion of organic matter .

Chemical Reactions Analysis

Dibenz(a,h)anthracene, 5-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert dibenz(a,h)anthracene, 5-methoxy- to its corresponding dihydro derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Dibenz(a,h)anthracene, 5-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenz(a,h)anthracene, 5-methoxy- involves its ability to intercalate into DNA, causing structural distortions and mutations. This can lead to genotoxic effects and potentially contribute to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Dibenz(a,h)anthracene, 5-methoxy- is similar to other PAHs such as benzo[a]pyrene and dibenz[a,j]anthracene. its methoxy group makes it unique, affecting its chemical reactivity and biological activity. Similar compounds include:

Properties

CAS No.

63019-72-7

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

5-methoxynaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C23H16O/c1-24-23-14-17-13-21-16(11-10-15-6-2-3-7-18(15)21)12-22(17)19-8-4-5-9-20(19)23/h2-14H,1H3

InChI Key

PVUUUZXPFRYKEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51

Origin of Product

United States

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